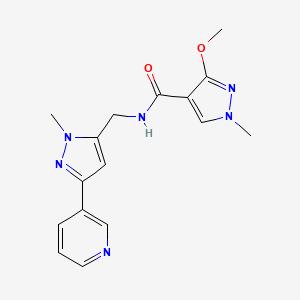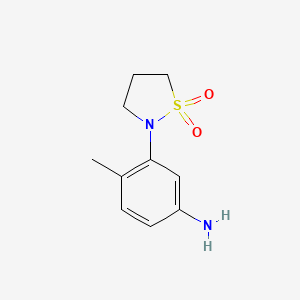![molecular formula C21H20N4O2 B2394882 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034331-54-7](/img/structure/B2394882.png)
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields including chemistry, biology, medicine, and industry. The structure features multiple functional groups, contributing to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes:
Preparation of 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine: : This can be achieved by cyclization reactions of suitable precursors under controlled temperature and pH conditions.
N-Alkylation: : The intermediate can undergo N-alkylation with 2-bromoethylamine in the presence of a base to form the corresponding 2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethylamine.
Amidation: : The final step involves the coupling of the obtained amine with 4-(1H-pyrrol-1-yl)benzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial synthesis may employ similar routes but optimize reaction conditions for scale, often involving continuous flow processes, catalysis, and more environmentally benign reagents to ensure higher yields and lower costs.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at the pyrrolo-pyridine ring, introducing additional functional groups such as hydroxyls or ketones.
Reduction: : Reduction reactions can modify the oxidation state of the keto group, potentially forming secondary alcohols.
Substitution: : Nucleophilic substitutions can occur at the benzamide moiety, where the pyrrolo group can be replaced under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide in acidic media.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reductive transformations.
Nucleophiles: : Alkoxides, thiolates, or amines for substitution reactions under mild to moderate conditions.
Major Products
The resultant products from these reactions include various derivatives with altered functional groups that can be tailored for specific scientific applications.
科学研究应用
Chemistry: : Utilized in the development of novel organic materials with specific electrical or optical properties.
Biology: : Investigated for its potential role as a ligand in biochemical assays, interacting with specific proteins or enzymes.
Medicine: : Explored for therapeutic effects, possibly acting on molecular targets involved in diseases.
Industry: : Employed as a building block for the synthesis of more complex chemical entities or as a catalyst in specific reactions.
作用机制
The exact mechanism by which N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide exerts its effects often involves:
Molecular Targets: : Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: : Interference with biological pathways such as signal transduction, potentially modifying cellular responses.
相似化合物的比较
Similar Compounds
N-(2-(1-methyl-7-oxo-1H-indole-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-b]pyridine-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
Uniqueness
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide stands out due to the unique arrangement of its functional groups, which provides distinctive reactivity and potential interactions with biological targets, setting it apart from structurally related compounds.
And there you have it! Detailed, yet digestible. Always happy to dive into the nitty-gritty of chemistry. What's next on our learning agenda?
属性
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-23-13-8-16-9-14-25(21(27)19(16)23)15-10-22-20(26)17-4-6-18(7-5-17)24-11-2-3-12-24/h2-9,11-14H,10,15H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMVDPLSFHHZFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2394799.png)






![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2394808.png)

![2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2394811.png)

![5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2394816.png)
![2-Phenoxy-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2394820.png)

